3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid
Description
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLRMHYSJYSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310409-17-7 | |
| Record name | 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid typically involves the reaction of tert-butyldiphenylsilyl chloride with 3-hydroxypropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the hydroxyl group .
Industrial Production Methods
While specific industrial production methods for 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid serves as a protecting group for alcohols during organic synthesis. This application is critical as it allows selective reactions to occur without interference from hydroxyl groups. The stability of the silyl ether linkage facilitates various transformations while protecting sensitive functional groups .
The compound is employed in synthesizing biologically active molecules, including pharmaceuticals and natural products. For instance, it has been used in the synthesis of complex natural products where selective functional group protection is necessary to achieve desired reactivity profiles. Case studies have shown its effectiveness in synthesizing derivatives with significant biological activity, such as inhibitors for specific enzymes .
Medicinal Chemistry
In medicinal chemistry, 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid plays a role in developing drug candidates. Its ability to protect hydroxyl groups allows for the modification of biomolecules to enhance their therapeutic properties. For example, it has been utilized in creating derivatives that exhibit improved pharmacokinetic profiles compared to their unprotected counterparts .
- Synthesis of Natural Products : A study demonstrated the use of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid in synthesizing complex natural products with multiple stereocenters. By utilizing this compound as a protecting group, researchers were able to achieve high selectivity and yield during the synthetic process .
- Pharmaceutical Development : Another case involved modifying existing drug candidates using this compound to enhance their solubility and bioavailability. The resulting derivatives showed improved efficacy in preclinical models compared to their parent compounds .
Mechanism of Action
The mechanism by which 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur elsewhere in the molecule . The tert-butyldiphenylsilyl group is resistant to acidic hydrolysis, providing stability under various reaction conditions .
Comparison with Similar Compounds
3-(3,4-Bis((tert-butyldimethylsilyl)oxy)phenyl)propanoic Acid
- Structure: Features two tert-butyldimethylsilyl (TBS) groups on a phenyl ring attached to propanoic acid.
- Synthesis : Prepared via hydrogenation of a precursor using Pd/C, yielding a 99% product with distinct NMR signals (¹H-NMR δ 0.18 ppm for Si–CH₃) .
- Comparison: The TBS group is less bulky than TBDPS, enabling milder deprotection conditions (e.g., fluoride ions).
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propanoic Acid
- Synthesis: Generated via silylation of 3-(4-hydroxyphenyl)propanoic acid using tert-butyldimethylsilyl chloride and imidazole in DMF .
- Comparison : The single TBS group reduces steric bulk compared to TBDPS, enhancing solubility in polar solvents. However, TBS is more prone to premature deprotection under mildly acidic conditions, making TBDPS preferable for prolonged synthetic sequences .
Amino- and Carbamate-Functionalized Analogs
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic Acid
- Structure : Combines TBDPS and tert-butoxycarbonyl (Boc) protecting groups on adjacent carbons.
- Properties: The Boc group introduces acid sensitivity (deprotectable with TFA), enabling orthogonal protection strategies. This dual functionality is critical for peptide synthesis, unlike the single-protected 3-[(TBDPS)oxy]propanoic acid .
- Purity : Available at 96% purity, emphasizing its use in high-precision applications .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Structure: Features a Boc-protected amino group and a methyl branch.
- Applications : Used in peptidomimetics due to its branched chain, which alters conformational flexibility. The absence of a silyl group reduces lipophilicity compared to TBDPS derivatives .
Heterocyclic and Aromatic Substituted Propanoic Acids
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Structure : Contains an oxadiazole ring linked to a 4-ethoxyphenyl group.
- Properties: The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, making it suitable for drug development. Contrastingly, 3-[(TBDPS)oxy]propanoic acid’s silyl group prioritizes synthetic utility over bioactivity .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Structure : Substituted with a trifluoromethyl group.
- Crystallography: Forms inversion dimers via O–H⋯O hydrogen bonds, a feature less pronounced in TBDPS derivatives due to steric shielding of the carboxylic acid .
- Acidity : The electron-withdrawing CF₃ group increases acidity (pKa ~2.5) compared to the silyl ether (pKa ~4.5), altering reactivity in esterification or amidation .
Other Structurally Related Compounds
3-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid
- Structure: Combines a thiazolidinone ring with a benzylidene moiety.
Tetrahydrofuran-3-yloxypropanoic Acid
- Structure : Contains a tetrahydrofuran ring.
- Synthesis : Prepared via methods described in WO 2007/064316, emphasizing ether linkages over silyl protection. The cyclic ether enhances solubility but lacks the steric protection of TBDPS .
Biological Activity
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid (CAS No. 310409-17-7) is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid is characterized by the presence of a tert-butyldiphenylsilyl group, which is commonly used as a protecting group in organic synthesis. The general synthetic route involves the reaction of propanoic acid with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or triethylamine, typically conducted in an aprotic solvent like dichloromethane at room temperature .
The biological activity of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The silyl ether linkage formed by the TBDPS group stabilizes the compound and enhances its reactivity, allowing it to modulate enzymatic activity effectively .
Enzyme Inhibition
Research has shown that derivatives of propanoic acid compounds can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies indicate that certain analogs demonstrate significant inhibition potency towards AChE, which is crucial for neurotransmission . The IC50 values for these compounds have been reported to range from 3 to 6.5 µM, indicating their potential utility in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 1 | 3.0 | AChE |
| Compound 2 | 6.5 | BChE |
| TBDPS Propanoic Acid | N/A | Potentially AChE/BChE |
Cytotoxicity and Antiproliferative Effects
In vitro assays have demonstrated that 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid can exhibit cytotoxic effects on various cancer cell lines. The antiproliferative activity correlates with the structural modifications made to the propanoic acid backbone. Compounds with hydroxy substitutions showed enhanced cytotoxicity compared to their counterparts without such modifications .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study investigating the structure-activity relationship (SAR) of various propanoic acid derivatives found that modifications at specific positions significantly affect enzyme inhibition profiles. The presence of bulky silyl groups was noted to enhance binding affinity to target enzymes . -
Cytotoxicity Assessment :
In a comparative analysis of several derivatives, it was found that compounds similar to 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid exhibited varying degrees of cytotoxicity against human cancer cell lines, with some derivatives demonstrating IC50 values comparable to established chemotherapeutics . -
Mechanistic Studies :
Further mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves silyl protection of a hydroxyl or carboxyl group. A common approach is reacting tert-butyldiphenylsilyl chloride with a propanoic acid derivative under basic conditions (e.g., imidazole or triethylamine in anhydrous DMF or THF). For example, analogous syntheses of Boc-protected propanoic acid derivatives use tert-butoxycarbonyl chloride with a base at room temperature, achieving yields >70% .
- Critical Factors : Moisture-sensitive reagents require anhydrous conditions. Reaction monitoring via TLC or HPLC ensures completion. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How should solubility challenges be addressed during biological assay preparation?
- Methodology : Prepare stock solutions in organic solvents (e.g., DMSO or ethanol) at 10–20 mM, followed by dilution into aqueous buffers. For example, 3-(3-hydroxyphenyl)propanoic acid dissolves at 1 mg/mL in PBS (pH 7.2), but organic solvent residues must be <1% to avoid cytotoxicity. Solubility can be enhanced via sonication or mild heating (≤40°C) .
- Validation : Measure solvent effects using negative controls. Centrifugation or filtration (0.22 μm) removes insoluble particulates .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
- Core Methods :
- NMR Spectroscopy : H and C NMR verify silyl group integration (e.g., tert-butyl protons at δ 1.05 ppm) and carboxylate resonance .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>98%). Mobile phases: acetonitrile/water + 0.1% TFA .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight (e.g., [M+H] = 413.2 g/mol) .
Advanced Research Questions
Q. How can unexpected byproducts during silylation reactions be systematically analyzed?
- Case Study : In the reaction of tert-butyldiphenylsilyl chloride with amino acid derivatives, oxidative condensation may occur instead of acylation, forming biphenyl byproducts (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl) .
- Troubleshooting :
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to test for redox pathways.
- Analytical Workflow : LC-MS or GC-MS identifies byproducts. X-ray crystallography or H-H COSY NMR resolves structural ambiguities .
- Mitigation : Optimize stoichiometry (avoid excess thionyl chloride) and use inert atmospheres (N/Ar) .
Q. What computational strategies enhance reaction design for silyl-protected intermediates?
- ICReDD Framework : Combine quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict optimal conditions. For example, reaction path searches identify steric hindrance from the tert-butyldiphenylsilyl group, guiding solvent selection (low polarity) or catalyst design (bulky ligands) .
- Validation : Cross-validate computational predictions with small-scale experiments (e.g., 0.1 mmol) before scaling up .
Q. How do steric effects of the tert-butyldiphenylsilyl group influence reactivity in cross-coupling reactions?
- Steric Analysis : The bulky silyl group reduces nucleophilic attack at the β-carbon of propanoic acid. This is evidenced in Suzuki-Miyaura couplings, where Pd(PPh) catalysts outperform bulky alternatives like Pd(dtbpf)Cl due to better accessibility .
- Experimental Design : Compare reaction rates of silylated vs. non-silylated analogs via kinetic studies (e.g., in situ IR monitoring). Steric parameters (e.g., Tolman cone angle) correlate with yield trends .
Q. How can researchers resolve contradictions in reported biological activities of silyl-protected propanoic acids?
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH affecting carboxylate ionization).
- Methodology :
- Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages) and control for solvent effects .
- Stability Studies : Monitor compound degradation via HPLC over 24–72 hours in culture media .
- Meta-Analysis : Compare logP values and membrane permeability (e.g., PAMPA assay) to explain variability in cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
